2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride
Description
2-[2-(Diaminomethylideneamino)ethyl]guanidine dihydrochloride is a guanidine derivative characterized by a central guanidine group linked to an ethylamine chain with a diaminomethylideneamino substituent. Its molecular formula is C₄H₁₄N₆·2HCl, and it exists as a dihydrochloride salt to enhance solubility and stability. Guanidine derivatives are widely studied for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
CAS No. |
13282-14-9 |
|---|---|
Molecular Formula |
C4H14Cl2N6 |
Molecular Weight |
217.10 g/mol |
IUPAC Name |
2-[2-(diaminomethylideneamino)ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C4H12N6.2ClH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H4,5,6,9)(H4,7,8,10);2*1H |
InChI Key |
MXMXYRFYLKFSCR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate Compounds
Guanidine Hydrochloride : A key intermediate in the synthesis of guanidine derivatives is guanidine hydrochloride. It can be prepared by reacting dicyandiamide with ammonium chloride in a melting reaction at temperatures between 170°C to 230°C, followed by dissolution, filtration, dehydration, and crystallization to achieve high purity.
Diaminomethylideneaminoethyl Group : This group can be introduced through a series of reactions involving diamines and appropriate aldehydes or ketones. However, specific literature on the direct synthesis of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride is limited.
Final Synthesis
The final synthesis involves combining the guanidine backbone with the diaminomethylideneaminoethyl group. This typically requires a condensation reaction under controlled conditions, such as temperature and solvent choice, to ensure high yield and purity.
Reaction Conditions
Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as solvent, temperature, and reaction time must be carefully considered.
Solvent : Ethanol is often used in similar reactions due to its ability to dissolve a wide range of organic compounds and facilitate reactions at elevated temperatures.
Temperature : Temperatures around 120°C are commonly used for reactions involving guanidine derivatives, as seen in other organic syntheses.
Reaction Time : The reaction time can vary, but short times (e.g., 10 minutes) under microwave irradiation have been effective in similar syntheses.
Purification Methods
After synthesis, purification is essential to remove impurities and byproducts. Common methods include:
Filtration : Removing solid impurities by filtration.
Recrystallization : Dissolving the crude product in a solvent and allowing it to crystallize out, often yielding a purer form.
Trituration : Washing the solid product with a solvent to remove impurities.
Analysis and Characterization
Characterization of the final product involves various analytical techniques:
NMR Spectroscopy : To confirm the structure and purity of the compound.
Mass Spectrometry : To verify the molecular weight and composition.
IR Spectroscopy : To identify functional groups present in the molecule.
Data Table: General Conditions for Organic Syntheses Involving Guanidine Derivatives
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: It can be reduced to simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various guanidine derivatives, amines, and other nitrogen-containing compounds .
Scientific Research Applications
2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
HA-1004 Dihydrochloride (N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide, 2HCl)
- Structure: Contains a guanidine-ethylamine backbone with a 5-isoquinolinesulfonamide substituent.
- Pharmacological Activity : Acts as a kinase inhibitor (e.g., protein kinase A, G, and C). Unlike the target compound, its sulfonamide group enhances specificity for ATP-binding pockets in kinases .
- Toxicity: Limited data, but kinase inhibitors often exhibit cardiovascular and hepatic side effects.
- Solubility : High aqueous solubility due to the dihydrochloride salt and polar sulfonamide group.
1-Methyl-3-[2-(5-methylimidazol-4-yl-methylthio)ethyl]guanidine Dihydrochloride
- Structure : Features a methyl-substituted guanidine core with a methylimidazole-thioethyl side chain.
- Pharmacological Activity: Potential role in diabetes therapy (e.g., VAP-1 inhibition). The methylimidazole group may enhance binding to vascular adhesion proteins, differing from the target compound’s simpler substituents .
- Synthesis : Requires multi-step coupling of methylimidazole-thioethyl intermediates with guanidine precursors .
N-(4-{2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}phenyl)guanidine Dihydrochloride
- Structure : Aryl-substituted guanidine with a morpholine-pyrimidine side chain.
- Pharmacological Activity : Designed as a VAP-1 inhibitor for diabetic nephropathy. The aromatic and morpholine groups improve metabolic stability compared to the target compound’s aliphatic chain .
- Solubility : Moderate solubility due to the hydrophobic phenyl group, but enhanced by the dihydrochloride salt.
Guanidine Hydrochloride
- Structure : Simplest guanidine derivative (C₁H₅N₃·HCl).
- Pharmacological Activity : Denaturant and protein denaturing agent. Lacks the ethylamine and substituents of the target compound, limiting its therapeutic utility .
- Toxicity : High doses cause neuromuscular toxicity and pancreatitis.
Pharmacological and Chemical Data Table
| Compound Name | Molecular Formula | Key Structural Features | Pharmacological Activity | Toxicity Profile |
|---|---|---|---|---|
| Target Compound | C₄H₁₄N₆·2HCl | Ethyl-guanidine with diaminomethylidene | Under investigation | Not fully characterized |
| HA-1004 Dihydrochloride | C₁₁H₁₄N₆O₂S·2HCl | Isoquinoline-sulfonamide substituent | Kinase inhibition | Moderate |
| 1-Methyl-3-[2-(5-methylimidazol...) Dihydrochloride | C₉H₁₆N₆S·2HCl | Methylimidazole-thioethyl side chain | VAP-1 inhibition | Low (predicted) |
| Guanidine Hydrochloride | CH₅N₃·HCl | Simple guanidine core | Protein denaturant | High |
Key Research Findings
- Structural-Activity Relationships: Addition of aromatic or heterocyclic groups (e.g., isoquinoline, imidazole) enhances target specificity but may reduce solubility . Ethylamine linkages (common in all compounds) improve membrane permeability compared to bulkier substituents .
- Synthetic Complexity :
- Toxicity Trends :
- Simpler guanidine derivatives (e.g., guanidine HCl) exhibit higher toxicity, whereas substituted analogs show improved safety profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(Diaminomethylideneamino)ethyl]guanidine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis of guanidine derivatives typically involves condensation reactions under acidic conditions. For analogous compounds (e.g., 1-(diaminomethylidene)-2-(4-ethoxyphenyl)guanidine hydrochloride), reacting primary amines with cyanoguanidine in aqueous/alcoholic solvents at 50–70°C with HCl as a catalyst achieves yields >75% . Key parameters include:
- Temperature : Higher temperatures (>70°C) risk decomposition.
- Solvent : Polar solvents (e.g., ethanol/water mixtures) enhance solubility.
- Catalyst : HCl stabilizes intermediates and improves protonation of the guanidine group.
- Table 1 : Reaction Optimization for Guanidine Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | ±15% variability |
| Solvent (Ethanol) | 60–80% v/v | Maximizes purity |
| Reaction Time | 4–6 hrs | Avoids byproducts |
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : Confirm guanidine proton signals (δ 6.5–8.5 ppm for NH groups) and alkyl chain integration .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted cyanoguanidine) .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl ratios within ±0.3% theoretical) .
Q. How does pH affect the stability of this compound in aqueous solutions during biological assays?
- Methodology : Stability studies show guanidine derivatives degrade at extremes (pH <3 or >10) due to hydrolysis of the amidine group. For 2-[2-(Diaminomethylideneamino)ethyl]guanidine dihydrochloride:
- pH 5–7 : >90% stability over 24 hrs (recommended for cell culture media) .
- pH >8 : Rapid degradation (t½ <2 hrs) via deprotonation and oxidation .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s variable bioactivity across different cellular models?
- Methodology : Contradictory bioactivity (e.g., pro-apoptotic vs. cytoprotective effects) may arise from:
- Receptor Specificity : Differential binding to mitochondrial vs. plasma membrane targets .
- Redox Sensitivity : Thiol-dependent activation in oxidative environments (e.g., cancer cells) .
Q. How can researchers resolve contradictions in reported IC₅₀ values for enzyme inhibition assays?
- Methodology : Variability often stems from:
- Assay Conditions : Pre-incubation time (≥30 mins required for equilibrium) and ionic strength (e.g., KCl >100 mM alters binding) .
- Enzyme Source : Recombinant vs. native enzymes may have cofactor dependencies .
Q. What strategies minimize off-target effects when studying this compound’s interaction with nucleic acids?
- Methodology :
- Competitive Binding Assays : Use ethidium bromide displacement to quantify DNA/RNA affinity .
- Structural Modifications : Introduce methyl groups to the ethylguanidine chain to reduce non-specific electrostatic interactions .
- Table 2 : Off-Target Mitigation Strategies
| Strategy | Success Rate | Key Reference |
|---|---|---|
| Competitive inhibitors | 60–75% | |
| Site-directed mutagenesis | 80–90% |
Theoretical and Methodological Frameworks
Q. How can density functional theory (DFT) models predict the compound’s reactivity in catalytic systems?
- Methodology : DFT simulations (e.g., B3LYP/6-31G* basis set) model:
- Electron Density : Guanidine groups act as strong Lewis bases in metal coordination .
- Transition States : Energy barriers for nucleophilic attacks (e.g., in hydrolysis) .
- Validation : Compare computational results with kinetic isotope effect (KIE) experiments .
Q. What statistical approaches are robust for analyzing dose-response data with high variability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
